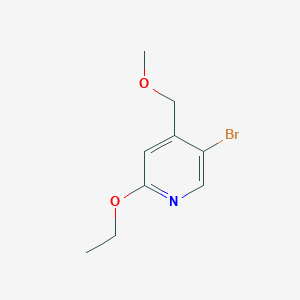
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F4O/c1-2-14-8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene has been used in several scientific research studies. It has been used in the synthesis of small molecules and biopolymers, and in the synthesis of pharmaceuticals. It has also been used in the development of new materials and in the study of biochemical and physiological effects. In addition, this compound has been used in the synthesis of polymers, in the development of catalysts, and in the study of chemical and physical properties.
Mechanism of Action
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene has been found to act as an electron acceptor in the formation of aryl cation radicals. This reaction is believed to be the first step in the formation of aryl cation radicals, which are important intermediates in the synthesis of small molecules and biopolymers.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been found to act as an inhibitor of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene has several advantages and limitations for lab experiments. One advantage is that it is a stable and non-toxic compound, which makes it easy to handle and store. In addition, it is a relatively inexpensive compound, which makes it an attractive option for researchers. One limitation is that it is a relatively low-yielding compound, which can limit its use in certain applications.
Future Directions
There are several future directions for 2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene. One potential direction is the development of new materials based on this compound. Another potential direction is the use of this compound in the study of biochemical and physiological effects. Additionally, this compound could be used in the synthesis of pharmaceuticals and in the development of catalysts. Finally, this compound could be used in the study of chemical and physical properties.
Synthesis Methods
2-Ethoxy-1-fluoro-3-(trifluoromethyl)benzene can be synthesized using several methods. One method involves the reaction of 2-fluoro-1,3-dichlorobenzene with trifluoromethanesulfonic acid in an aqueous medium at room temperature. This reaction results in the formation of this compound. Another method involves the reaction of this compound with a base in an aqueous medium at room temperature. This reaction results in the formation of this compound and a base-derived product.
properties
IUPAC Name |
2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMUDLEDLGVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)












